molecular formula C10H14N6 B2592965 6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2142882-49-1

6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2592965
CAS No.: 2142882-49-1
M. Wt: 218.264
InChI Key: NQCBFLSICJSYBB-UHFFFAOYSA-N
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Description

“6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound . It’s a part of the triazole family, which are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known to show versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Anxiolytic Activity

6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their potential anxiolytic activity. Some derivatives in this class have shown effectiveness in tests predictive of anxiolytic activity, such as protection against pentylenetetrazole-induced convulsions and in the thirsty rat conflict procedure. These compounds represent a novel class that inhibits [3H]diazepam binding, indicating their potential in modulating the benzodiazepine receptor, which is often targeted for anxiety disorders (Albright et al., 1981).

Benzodiazepine Receptor Binding Studies

Further exploration into the benzodiazepine receptor binding properties of triazolopyridazine derivatives has been conducted. Studies have shown that certain triazolopyridazine compounds, specifically those with an approximately planar shape, display high affinity for the benzodiazepine receptor. This suggests their potential use in influencing benzodiazepine-mediated pathways, which could have implications for treatments involving the central nervous system (Nakao et al., 1990).

Antiviral Activity Against Hepatitis A Virus

Triazolopyridazine derivatives have also been investigated for their antiviral properties. Certain compounds in this class have demonstrated promising antiviral activity against hepatitis A virus (HAV), with specific derivatives showing significant virus count reduction in plaque reduction infectivity assays. This suggests the potential of these compounds as antiviral agents, especially against HAV (Shamroukh & Ali, 2008).

Inotropic Activity in Cardiovascular Research

In the field of cardiovascular research, triazolopyridazine derivatives have been synthesized and evaluated for their positive inotropic activity. Some derivatives have shown better in vitro positive inotropic activity compared to existing drugs like milrinone, suggesting their potential use in treating certain cardiovascular conditions (Wu et al., 2012).

Properties

IUPAC Name

6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-4-11-5-7-15(6-1)10-3-2-9-13-12-8-16(9)14-10/h2-3,8,11H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCBFLSICJSYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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